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Compound of Interest

Compound Name: EC089

Cat. No.: B11834498 Get Quote

Head-to-Head Comparison: EC089 vs. EC1456
A direct head-to-head comparison between EC089 and EC1456 cannot be provided at this

time. Extensive searches of scientific literature and clinical trial databases did not yield any

information on a compound designated as EC089. In contrast, EC1456 is a well-documented

investigational agent.

Therefore, this guide will provide a comprehensive overview of EC1456, including its

mechanism of action, preclinical and clinical data, and detailed experimental protocols to serve

as a valuable resource for researchers, scientists, and drug development professionals.

EC1456: A Folate Receptor-Targeted Tubulysin
Conjugate
EC1456 is an investigational small molecule drug conjugate (SMDC) designed to target and

treat cancers that overexpress the folate receptor (FR).[1][2][3] It consists of three key

components: a folate molecule for targeting, a potent microtubule inhibitor called tubulysin B

hydrazide (TubBH) as the cytotoxic payload, and a bioreleasable linker system that connects

the two.[2][3]

Mechanism of Action
The therapeutic strategy of EC1456 is based on the targeted delivery of its cytotoxic payload to

cancer cells. The folate receptor is highly expressed in a variety of cancers, including lung and

ovarian cancer, while its expression in normal tissues is limited.[2][3] EC1456 leverages this
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differential expression. The folate component of EC1456 binds with high affinity to FR-positive

cancer cells, leading to the internalization of the conjugate through endocytosis.[2][3] Once

inside the cell, the linker is cleaved, releasing the tubulysin B hydrazide payload. TubBH then

exerts its potent anti-cancer effect by inhibiting tubulin polymerization, which disrupts the

formation of microtubules, leading to cell cycle arrest and apoptosis.[1]
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Caption: Mechanism of action of EC1456.

Preclinical Data
Preclinical studies have demonstrated the potent and specific anti-tumor activity of EC1456

against FR-positive cancer models.

In Vitro Activity
EC1456 showed dose-responsive activity against FR-positive cells with approximately 1000-

fold greater specificity compared to FR-negative cells.[4][5]

In Vivo Efficacy in Xenograft Models
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Xenograft Model Treatment Outcome Reference

FR-positive human

xenografts

Non-toxic doses of

EC1456
100% of mice cured [4]

Large tumors (up to

800 mm³)

Non-toxic doses of

EC1456
100% of mice cured [4]

Vintafolide-resistant

tumors
EC1456

Partial to curative

responses
[4]

Cisplatin-resistant

tumors
EC1456

Partial to curative

responses
[4]

Paclitaxel-resistant

tumors
EC1456

Partial to curative

responses
[4]

Combination Therapy Studies
EC1456 has been evaluated in combination with standard-of-care chemotherapeutic agents,

demonstrating synergistic effects.
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Combination with
EC1456

Xenograft Model Outcome Reference

Cisplatin
FR-expressing KB

tumor model

Enhanced antitumor

activity, some studies

with 100% cure rates

[5]

Carboplatin
FR-expressing KB

tumor model

Enhanced antitumor

activity, some studies

with 100% cure rates

[5]

Paclitaxel/Carboplatin
FR-expressing KB

tumor model

Improved antitumor

effect, 100% cures
[5]

Docetaxel
FR-expressing KB

tumor model
100% cures [5]

Topotecan
FR-expressing KB

tumor model

Significantly greater

antitumor effect
[5]

Bevacizumab
FR-expressing KB

tumor model
100% cures [5]

Clinical Data
EC1456 has been evaluated in a Phase 1 clinical trial to determine its safety, tolerability, and

recommended Phase 2 dose.

Phase 1 Study Design (NCT01999738)
Part A (Dose Escalation): Enrolled patients with advanced solid tumors to determine the

maximum tolerated dose (MTD) and recommended Phase 2 dose across different schedules

(twice weekly, once weekly, etc.).[2][3]

Part B (Expansion): Planned to evaluate the efficacy of EC1456 in patients with FR-positive

non-small cell lung cancer (NSCLC), selected using the companion imaging agent 99mTc-

etarfolatide.[2][3]

Key Findings from the Phase 1 Trial
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Safety and Tolerability: As of May 2017, EC1456 was generally well-tolerated across all

schedules evaluated.[2][3] The most common treatment-related adverse events were Grade

1 and 2, and included gastrointestinal issues, fatigue, metabolic changes, alopecia, and

headache.[2][3]

Dose-Limiting Toxicities (DLTs): Five Grade 3 DLTs were observed: infusion reaction,

headache, and abdominal pain at different dose levels and schedules.[2][3]

Efficacy: Durable stable disease of 12 weeks or longer was observed in 12 patients.[2][3]

Recommended Phase 2 Dose: The recommended Phase 2 dose was determined to be 6.0

mg/m² for the twice-weekly schedule and 12.5 mg/m² for the once-weekly schedule.[2][3]

However, in June 2017, it was announced that enrollment in the Phase 1b expansion cohort

was being stopped.[6] Preliminary data from an ovarian cancer surgical study suggested that

while the etarfolatide imaging agent successfully identified FR-positive patients, the

intratumoral levels of the EC1456 payload might be lower than predicted by preclinical models.

[6]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments cited in the preclinical

evaluation of EC1456.

In Vivo Antitumor Activity in Xenograft Models
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Caption: Workflow for in vivo antitumor activity studies.
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Animal Models: Athymic nude mice are typically used for xenograft studies.

Cell Lines: Human cancer cell lines with high folate receptor expression (e.g., KB, M109,

MDA-MB-231) are selected.[7]

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected

subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into different treatment and control groups.

Treatment Administration: EC1456 is administered intravenously at various doses and

schedules (e.g., twice a week for two weeks). The control group receives a vehicle solution.

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., 2-3 times per

week) with calipers, and tumor volume is calculated. Animal body weight and general health

are also monitored as indicators of toxicity. The study endpoint may be a specific tumor

volume, a predetermined time point, or evidence of significant morbidity.

Phase 1 Clinical Trial Protocol (NCT01999738)
Patient Population: Patients with advanced solid tumors who have progressed on standard

therapies. Key inclusion criteria include age ≥18 years, ECOG performance status of 0-1,

and adequate organ function.

Study Design: A multicenter, open-label, dose-escalation study.

Dose Escalation: A standard 3+3 dose-escalation design is used. Cohorts of 3-6 patients

receive escalating doses of EC1456. Dose escalation proceeds if no dose-limiting toxicities

(DLTs) are observed in the first cycle.

Treatment Administration: EC1456 is administered intravenously according to different

schedules (e.g., twice weekly, once weekly).

Safety and Tolerability Assessment: Patients are monitored for adverse events, which are

graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs

are assessed during the first cycle of treatment.
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Pharmacokinetic Analysis: Blood samples are collected at various time points to determine

the pharmacokinetic profile of EC1456.

Efficacy Assessment: Tumor responses are evaluated using Response Evaluation Criteria in

Solid Tumors (RECIST).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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